![molecular formula C11H12N4O2S B14226799 N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-2-carboxamide CAS No. 828920-55-4](/img/structure/B14226799.png)
N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The presence of both thiazole and pyridine rings in its structure contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction between the thiazole derivative and a pyridine-2-carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency and yield of the synthesis process.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The thiazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used for reduction reactions.
Substitution Reagents: Halogens, alkylating agents, or acylating agents can be used for substitution reactions.
Major Products
Oxidation Products: Carboxylic acid derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted thiazole and pyridine derivatives.
科学研究应用
N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a tool to study various biochemical pathways and molecular interactions.
作用机制
The mechanism of action of N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-2-carboxamide involves:
Molecular Targets: The compound can interact with specific enzymes, receptors, or proteins in biological systems.
Pathways Involved: It may modulate various signaling pathways, leading to changes in cellular functions and responses.
Binding Interactions: The presence of the hydroxyethyl, thiazole, and pyridine groups allows for specific binding interactions with target molecules.
相似化合物的比较
Similar Compounds
N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}benzamide: Similar structure but with a benzamide group instead of a pyridine ring.
N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}quinoline-2-carboxamide: Similar structure but with a quinoline ring instead of a pyridine ring.
N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyrimidine-2-carboxamide: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-2-carboxamide is unique due to the combination of the thiazole and pyridine rings, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
属性
CAS 编号 |
828920-55-4 |
|---|---|
分子式 |
C11H12N4O2S |
分子量 |
264.31 g/mol |
IUPAC 名称 |
N-[5-(2-hydroxyethylamino)-1,3-thiazol-2-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C11H12N4O2S/c16-6-5-13-9-7-14-11(18-9)15-10(17)8-3-1-2-4-12-8/h1-4,7,13,16H,5-6H2,(H,14,15,17) |
InChI 键 |
MNNLPWSJXIDQRW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C(=O)NC2=NC=C(S2)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


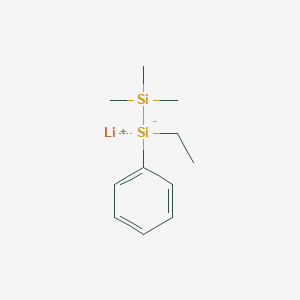
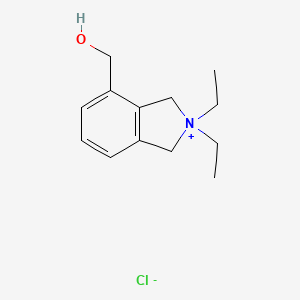
![4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol](/img/structure/B14226725.png)
![[3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane](/img/structure/B14226744.png)
![N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide](/img/structure/B14226753.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)-](/img/structure/B14226757.png)
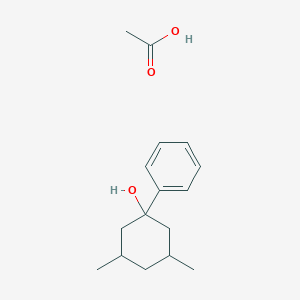
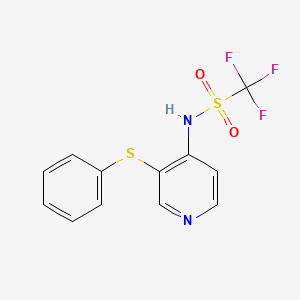
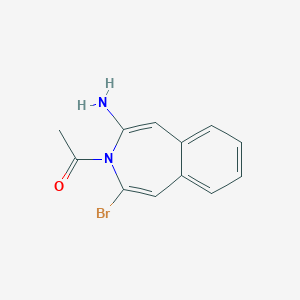
![Ethyl [(1R)-1-methyl-2-oxocyclohexyl]acetate](/img/structure/B14226771.png)
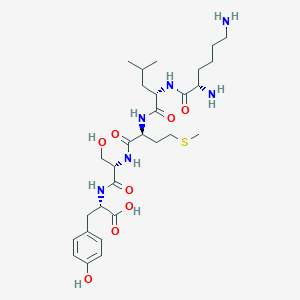
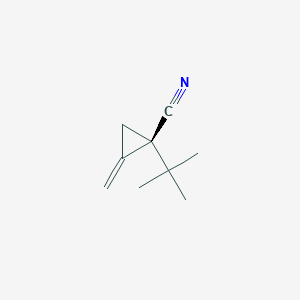
![3-(3-Chlorophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14226801.png)

